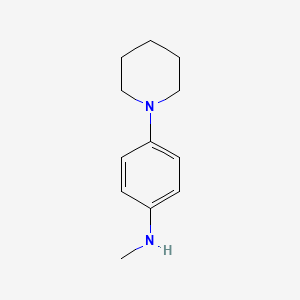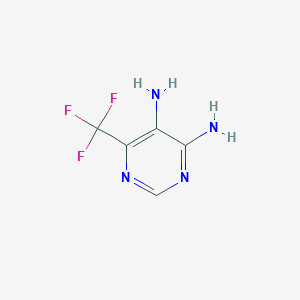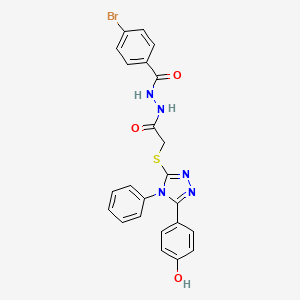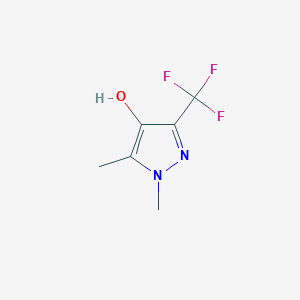
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a chemical compound with the molecular formula C6H7F3N2O It is a pyrazole derivative, characterized by the presence of two methyl groups and a trifluoromethyl group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diketones with hydrazine derivatives in the presence of a trifluoromethylating agent. The reaction conditions often require a solvent such as ethanol or acetonitrile and may be catalyzed by acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different pyrazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Aplicaciones Científicas De Investigación
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold for drug design, as it can modulate the activity of enzymes and receptors involved in various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole
- 4-Bromo-1,2-dimethyl-1H-imidazole
- 2-Trifluoromethyl-4,5-dicyanoimidazole
Uniqueness
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is unique due to its specific substitution pattern on the pyrazole ring. The presence of both methyl and trifluoromethyl groups imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds .
Propiedades
Número CAS |
1624262-42-5 |
|---|---|
Fórmula molecular |
C6H7F3N2O |
Peso molecular |
180.13 g/mol |
Nombre IUPAC |
1,5-dimethyl-3-(trifluoromethyl)pyrazol-4-ol |
InChI |
InChI=1S/C6H7F3N2O/c1-3-4(12)5(6(7,8)9)10-11(3)2/h12H,1-2H3 |
Clave InChI |
AFKYRWRLFTYBSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


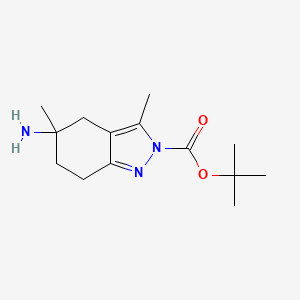
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11777146.png)
![6-(3-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11777150.png)
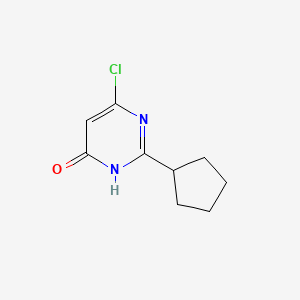
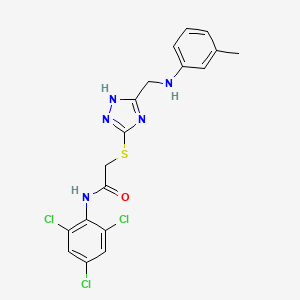
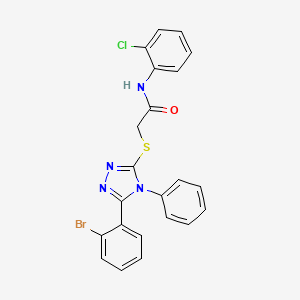
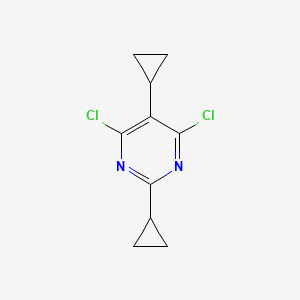

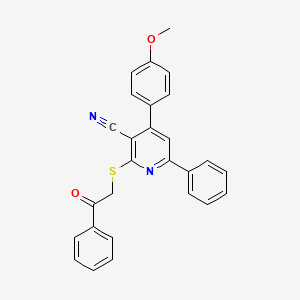
![3-Iodo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B11777204.png)
